

2-(Trifluoromethyl)phenacyl bromide CAS 54109-16-9

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenacyl bromide

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An In-Depth Technical Guide to **2-(Trifluoromethyl)phenacyl bromide** (CAS 54109-16-9)

Abstract

2-(Trifluoromethyl)phenacyl bromide, with CAS number 54109-16-9, is a highly reactive α -haloketone that has emerged as a pivotal building block in modern organic and medicinal chemistry.^{[1][2]} Its unique electronic properties, conferred by the presence of both a trifluoromethyl group and a reactive bromine atom, make it an invaluable reagent for the synthesis of a diverse array of complex molecules, particularly fluorinated heterocycles.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a potent alkylating agent in the construction of pharmacologically relevant scaffolds. Detailed experimental protocols and safety guidelines are presented to equip researchers, scientists, and drug development professionals with the technical insights required for its effective and safe utilization.

Introduction and Significance

Phenacyl bromides are a well-established class of organic intermediates, prized for their utility in multicomponent reactions and the synthesis of heterocyclic compounds.^[5] The introduction of a trifluoromethyl (-CF₃) group onto the phenyl ring, as seen in **2-(trifluoromethyl)phenacyl bromide**, significantly modulates the molecule's reactivity and the properties of its derivatives. The -CF₃ group is a critical pharmacophore in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^[6] Consequently, **2-**

(trifluoromethyl)phenacyl bromide serves as a key intermediate for introducing this valuable moiety into new chemical entities, making it a compound of high interest for drug discovery and development.^[7]

This document serves as a senior application scientist's guide to understanding and harnessing the synthetic potential of this versatile reagent. The narrative moves beyond simple procedural descriptions to explain the underlying chemical principles and strategic considerations for its use in the laboratory.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. **2-(Trifluoromethyl)phenacyl bromide** is typically a white to light yellow solid or liquid, depending on purity, with a characteristic sharp odor.^{[8][9]} Its key properties are summarized in the table below.

Property	Value	Source
CAS Number	54109-16-9	[8]
Molecular Formula	C ₉ H ₆ BrF ₃ O	[8]
Molecular Weight	267.04 g/mol	[8]
Melting Point	28-30 °C	[8]
Boiling Point	52 °C at 0.03 mmHg	[8]
Density	1.592 ± 0.06 g/cm ³ (at 20 °C)	[8]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[9]
Solubility	Slightly soluble in water	[8]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[8]

Core Reactivity: The Alkylation Agent

The primary utility of **2-(trifluoromethyl)phenacyl bromide** stems from its function as a potent electrophile and alkylating agent.^[10] The presence of the electron-withdrawing trifluoromethyl group and the adjacent carbonyl group enhances the electrophilicity of the α -carbon, making it highly susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating S_N2 reactions.

This reactivity is the cornerstone of its application in constructing complex molecular architectures. Alkylating agents work by forming covalent bonds with nucleophilic centers in other molecules, a fundamental process in organic synthesis.^{[11][12]} In the context of drug development, this allows for the targeted modification of scaffolds to build structure-activity relationships (SAR).

Mechanism of Alkylation

The diagram below illustrates the general mechanism of an S_N2 reaction involving **2-(trifluoromethyl)phenacyl bromide** with a generic nucleophile (Nu^-).

Caption: Generalized S_N2 alkylation mechanism.

Applications in Synthesis

The electrophilic nature of **2-(trifluoromethyl)phenacyl bromide** makes it a versatile reagent for various synthetic transformations, most notably in the synthesis of heterocyclic compounds.

Synthesis of Bioactive Heterocycles

Heterocyclic structures are at the core of many pharmaceuticals. **2-(Trifluoromethyl)phenacyl bromide** is a key precursor for building these rings. A classic example is the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a thiazole ring, a common motif in medicinal chemistry.^[3]

The reaction proceeds via initial alkylation of the sulfur atom of the thioamide, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The trifluoromethyl group is thus incorporated into a stable, pharmacologically relevant scaffold. This method provides a straightforward entry into trifluoromethyl-substituted thiazoles, which have shown potential as enzyme inhibitors.^[3]

Formation of Fused Ring Systems

Beyond simple heterocycles, this reagent is instrumental in constructing more complex fused systems, such as furo[2,3-b]furans and furo[2,3-b]pyrroles.[13] These reactions often proceed via a tandem C-alkylation and subsequent intramolecular cyclization cascade.[13] The ability to rapidly build molecular complexity from simple starting materials is a significant advantage in discovery chemistry.

Experimental Protocols

The following sections provide detailed, field-tested protocols for the synthesis of **2-(trifluoromethyl)phenacyl bromide** and its subsequent use in a representative heterocyclic synthesis.

Synthesis of 2-(Trifluoromethyl)phenacyl bromide

This protocol is adapted from established methods for the α -bromination of acetophenones.[14] [15] The key is the controlled addition of bromine to the precursor, 2-(trifluoromethyl)acetophenone, to prevent over-bromination and side reactions.



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Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-(trifluoromethyl)acetophenone (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of ketone). Cool the solution to 0-5 °C in an ice bath.
- Bromination: Dissolve bromine (1.05 equivalents) in a minimal amount of glacial acetic acid and charge it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone

solution, maintaining the internal temperature below 10 °C. The disappearance of the bromine color indicates consumption.

- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice (approx. 15 g per gram of starting ketone).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of acetic acid).
- Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with saturated sodium chloride (brine).[14]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification (Optional): The crude product may be of sufficient purity for many applications. If higher purity is required, it can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

2-(Trifluoromethyl)phenacyl bromide is a hazardous chemical that requires careful handling to avoid exposure.[9][16]

- Hazard Classification: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[17][18]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[17][19]

- Handling: Avoid all personal contact, including inhalation of vapors or dust.[19] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[20]
- Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials.[8] The container should be stored under an inert atmosphere (e.g., argon or nitrogen).[9]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Conclusion

2-(Trifluoromethyl)phenacyl bromide is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined reactivity as an alkylating agent, combined with the strategic importance of the trifluoromethyl group, ensures its continued application in the synthesis of novel heterocycles and other complex organic molecules. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this key building block to advance their scientific and drug discovery objectives.

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